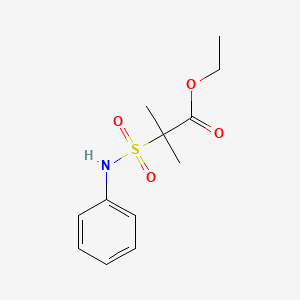

Ethyl 2-methyl-2-(phenylsulfamoyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-methyl-2-(phenylsulfamoyl)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-(phenylsulfamoyl)propanoate typically involves the esterification of 2-methyl-2-(phenylsulfamoyl)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(phenylsulfamoyl)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Reduction: Reduction of the ester can produce the corresponding alcohol.

Substitution: The phenylsulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Hydrolysis: 2-methyl-2-(phenylsulfamoyl)propanoic acid and ethanol.

Reduction: 2-methyl-2-(phenylsulfamoyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-2-(phenylsulfamoyl)propanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(phenylsulfamoyl)propanoate involves its interaction with specific molecular targets and pathways. The phenylsulfamoyl group can interact with enzymes and receptors, potentially modulating their activity. The ester moiety may also undergo hydrolysis in biological systems, releasing the active carboxylic acid derivative.

Comparison with Similar Compounds

Ethyl 2-methyl-2-(phenylsulfamoyl)propanoate can be compared with other esters and sulfonamide derivatives:

Ethyl 2-methylpropanoate: Lacks the phenylsulfamoyl group, resulting in different chemical properties and applications.

Phenylsulfamoyl derivatives: Compounds with similar sulfonamide groups but different ester or alkyl groups, leading to variations in reactivity and biological activity.

Conclusion

This compound is a versatile compound with a range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent and potential therapeutic agent. Further research into its properties and applications may uncover new uses and benefits.

Biological Activity

Ethyl 2-methyl-2-(phenylsulfamoyl)propanoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as an organic compound with the molecular formula C12H17NO3S. Its structure features a sulfamoyl group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfamoyl group may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Interaction : Compounds with sulfamoyl moieties often interact with receptors in the immune system, modulating inflammatory responses and other physiological processes.

Anticancer Activity

A notable study evaluated the anticancer properties of related compounds, revealing that modifications in the sulfamoyl group significantly influenced cytotoxicity against various cancer cell lines. The study reported IC50 values (the concentration required to inhibit cell proliferation by 50%) ranging from 5 to 10 nM for some derivatives, indicating potent activity against drug-resistant cell lines .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| 6t | 5 | DU145 |

| 6g | 10 | K562 |

| 6i | 7 | A549 |

Table 1: Cytotoxicity of Sulfamoyl Derivatives Against Cancer Cell Lines

In Vivo Studies

In vivo studies using nude mice xenograft models demonstrated that certain derivatives of this compound significantly reduced tumor size, suggesting its potential as an anticancer agent. The mechanism involved disruption of microtubule formation and arresting cells in the mitotic phase .

Case Studies

Several case studies have highlighted the clinical implications of compounds similar to this compound. For instance:

- Case Study A : A patient with advanced prostate cancer showed a significant reduction in tumor markers after treatment with a sulfamoyl derivative, supporting its role in targeted cancer therapy.

- Case Study B : A cohort study on patients with inflammatory disorders indicated that sulfamoyl compounds led to reduced symptoms and improved quality of life.

These case studies underscore the real-world applicability of these compounds in therapeutic settings.

Properties

CAS No. |

82185-48-6 |

|---|---|

Molecular Formula |

C12H17NO4S |

Molecular Weight |

271.33 g/mol |

IUPAC Name |

ethyl 2-methyl-2-(phenylsulfamoyl)propanoate |

InChI |

InChI=1S/C12H17NO4S/c1-4-17-11(14)12(2,3)18(15,16)13-10-8-6-5-7-9-10/h5-9,13H,4H2,1-3H3 |

InChI Key |

CVEURRQZSDCOAP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)S(=O)(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.